molecular formula C8H14Cl2N2 B1371408 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride

3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1371408
M. Wt: 209.11 g/mol
InChI Key: KFEZPGUZCBTXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol. This compound is a derivative of pyrazole, a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride typically involves the reaction of tert-butylhydrazine with an appropriate chloromethyl ketone under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form pyrazolines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 3-(tert-butyl)-5-(chloromethyl)-1H-pyrazole hydrochloride include:

    3,5-Di-tert-butyl-1H-pyrazole: This compound has similar structural features but lacks the chloromethyl group.

    5-tert-Butyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a chloromethyl group.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1H-pyrazole;hydrochloride

InChI

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5H2,1-3H3,(H,10,11);1H

InChI Key

KFEZPGUZCBTXQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CCl.Cl

Origin of Product

United States

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